molecular formula C7H9NO4S B13926013 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid

Katalognummer: B13926013
Molekulargewicht: 203.22 g/mol
InChI-Schlüssel: FZTSEJORDUGHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a methylsulfonyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: this compound can be converted to 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxaldehyde.

    Reduction: The reduction of the carboxylic acid group yields 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-methanol.

    Substitution: Substitution of the methylsulfonyl group can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another heterocyclic compound with a similar structure but different substituents.

    1-Phenyl-3-methyl-5-pyrazolone: A pyrazolone derivative with similar chemical properties.

    2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: A compound with a methylsulfonyl group and similar biological activities.

Uniqueness

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H9NO4S

Molekulargewicht

203.22 g/mol

IUPAC-Name

5-methyl-1-methylsulfonylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H9NO4S/c1-5-3-6(7(9)10)4-8(5)13(2,11)12/h3-4H,1-2H3,(H,9,10)

InChI-Schlüssel

FZTSEJORDUGHQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN1S(=O)(=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.